1-(2-Ethoxybenzyl)-1H-imidazole
Description
1-(2-Ethoxybenzyl)-1H-imidazole is an imidazole derivative featuring a 2-ethoxybenzyl substituent at the N1 position of the imidazole core.
Properties
CAS No. |
102993-76-0 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.257 |
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C12H14N2O/c1-2-15-12-6-4-3-5-11(12)9-14-8-7-13-10-14/h3-8,10H,2,9H2,1H3 |
InChI Key |
QZLYZRAAFUNBLY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2C=CN=C2 |
Synonyms |
1H-Imidazole,1-[(2-ethoxyphenyl)methyl]-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The ethoxy group is electron-donating, contrasting with electron-withdrawing fluorine substituents in UR-4056 ().
- Substituent Position : Ortho-substitution on the benzyl group may hinder rotational freedom compared to para-substituted analogs.
Pharmacological Activity Comparisons
Antiepileptic Potential
- 1-(Naphthylalkyl)-1H-imidazole Analogs : These compounds demonstrated antiepileptic activity in the Maximal Electroshock (MES) test, with pED₅₀ values ranging from 4.2 to 5.7. The naphthylalkyl chain’s length and branching significantly impacted potency due to hydrophobic interactions with target receptors .
Anticancer Activity
- 1-(3′,4′,5′-Trimethoxyphenyl)-1H-imidazole : Exhibited potent tubulin polymerization inhibition (IC₅₀ = 51 nM) due to the trimethoxyphenyl moiety mimicking the colchicine-binding site .
- Comparison : The ethoxybenzyl group lacks the multiple methoxy substituents required for strong tubulin binding, suggesting weaker anticancer activity unless modified.
Antifungal Activity
Challenges :
- Regioselectivity : Competing alkylation at N3 of imidazole may require protective groups.
- Ortho-Substituent Effects : Steric hindrance from the ethoxy group could reduce reaction yields, similar to difficulties in synthesizing 2-(2-methoxyphenyl)-1H-imidazole ().
Physicochemical and Electronic Properties
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